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(3-methyl-1H-pyrazol-1-yl)acetyl chloride

Cat. No.: B13237957
M. Wt: 158.58 g/mol
InChI Key: SMAOZPGTKVPRFF-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffolds in Modern Chemical Research

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.govnih.gov This distinction arises from its presence in a multitude of compounds with a broad spectrum of pharmacological activities. chemrevlett.comglobalresearchonline.netnih.gov Pyrazole derivatives have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic agents. nih.govresearchgate.net The structural versatility of the pyrazole ring allows it to serve as a key pharmacophore, capable of engaging in various interactions with biological targets. researchgate.net

The significance of this scaffold is underscored by its incorporation into several FDA-approved drugs. Notable examples include Celecoxib, an anti-inflammatory drug; Rimonabant, an anti-obesity agent; and Sildenafil, used for erectile dysfunction. nih.govnih.gov Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals, such as herbicides and fungicides, and advanced materials with unique optical and thermal properties. globalresearchonline.netrroij.com The continuous exploration of pyrazole chemistry highlights its enduring importance and potential for future discoveries in various scientific domains. researchgate.net

Examples of FDA-Approved Drugs Containing a Pyrazole Scaffold

Drug NameTherapeutic Application
CelecoxibAnti-inflammatory
ApixabanAnticoagulant
RimonabantAnti-obesity (withdrawn)
DifenamizoleAnalgesic
SildenafilErectile dysfunction
IbrutinibAnticancer
RuxolitinibAnticancer

Context of Acyl Halides as Versatile Reactive Intermediates in Organic Transformations

Acyl halides, and particularly acyl chlorides, are a class of highly reactive carboxylic acid derivatives. chemistrystudent.comlibretexts.org Their reactivity stems from the functional group, which consists of a carbonyl group bonded to a halogen atom. wikipedia.org The strong electron-withdrawing effects of both the carbonyl oxygen and the halogen atom render the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. chemistrystudent.comorganicchemistrytutor.com This inherent reactivity makes them exceptionally useful as intermediates in organic synthesis for introducing an acyl group into a molecule. britannica.com

Acyl chlorides undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles. chemistrysteps.com These transformations are typically rapid and often proceed via an addition-elimination mechanism. savemyexams.com Common reactions include:

Hydrolysis: Reaction with water to form carboxylic acids. libretexts.orgchemguide.co.uk

Alcoholysis: Reaction with alcohols to produce esters. organicchemistrytutor.comsavemyexams.com

Aminolysis: Reaction with ammonia (B1221849) or amines to yield amides. organicchemistrytutor.comsavemyexams.com

Reaction with Carboxylates: Formation of carboxylic acid anhydrides by reacting with carboxylate salts. organicchemistrytutor.comchemistrysteps.com

Due to their vigorous reaction with water, acyl chlorides must be handled in anhydrous conditions. chemistrystudent.com Their high reactivity allows for the synthesis of other acyl compounds that are less accessible directly from the parent carboxylic acids. libretexts.org

Structural Elucidation of the (3-Methyl-1H-pyrazol-1-yl)acetyl Moiety within its Chemical Class

The chemical compound (3-methyl-1H-pyrazol-1-yl)acetyl chloride belongs to the class of N-substituted pyrazole derivatives, specifically featuring an acetyl chloride functional group. Its structure is composed of two key components: the heterocyclic 3-methyl-1H-pyrazole ring and the reactive acetyl chloride tail attached to the N1 position of the pyrazole ring.

The pyrazole portion is an aromatic, five-membered ring with one carbon atom at position 3 bearing a methyl (-CH3) group. The acetyl chloride group (-CH2COCl) is linked to the pyrazole ring via a methylene (B1212753) (-CH2-) bridge to the nitrogen atom at position 1. The high reactivity of the molecule is conferred by the acyl chloride function, where the carbonyl carbon is highly electrophilic due to the inductive effects of the adjacent oxygen and chlorine atoms. chemistrystudent.com This structural arrangement makes the compound an excellent acylating agent for introducing the 3-methyl-1H-pyrazol-1-yl)acetyl group in various synthetic schemes.

Chemical Properties of this compound

PropertyValue
CAS Number1005631-33-3 or 186019-62-5 sinfoobiotech.comparchem.com
Molecular FormulaC6H7ClN2O sinfoobiotech.com
Molecular Weight158.59 g/mol sinfoobiotech.com

Overview of Advanced Research Trajectories for Novel Pyrazole Derivatives

The field of pyrazole chemistry is dynamic, with ongoing research focused on the development of novel derivatives with enhanced properties and applications. mdpi.commdpi.com A significant trajectory involves the design of more efficient and environmentally friendly synthetic methodologies. rsc.org Techniques such as multicomponent reactions (MCRs), microwave-assisted synthesis, and metal-catalyzed cross-coupling reactions are increasingly employed to create structurally diverse pyrazole libraries with high yields and atom economy. mdpi.comrsc.orgmdpi.com

In medicinal chemistry, research is directed towards synthesizing pyrazole-based compounds as highly selective inhibitors for specific biological targets, such as protein kinases in anticancer therapy. nih.gov The goal is to develop next-generation therapeutics with improved efficacy. researchgate.net Another burgeoning area of research is in materials science, where pyrazole-containing compounds are being investigated for their use in developing sensors, organic light-emitting diodes (OLEDs), and other functional materials due to their unique photophysical and electronic properties. rroij.commdpi.com The synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, is also a key focus, as these structures often exhibit distinct and potent biological activities. researchgate.net

Modern Synthetic Approaches to Pyrazole Derivatives

Synthetic MethodDescription
Cyclocondensation ReactionsA classical and straightforward method involving the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.com
[3+2] CycloadditionReaction of diazo compounds with alkynes to construct the pyrazole ring. mdpi.com
Multicomponent Reactions (MCRs)One-pot reactions where three or more reactants combine to form a single product, offering high efficiency and diversity. mdpi.com
Microwave-Assisted SynthesisUtilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times. rsc.org
Metal-Catalyzed ReactionsEmploying transition-metal catalysts (e.g., palladium, silver) for regioselective synthesis of complex pyrazoles. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2O B13237957 (3-methyl-1H-pyrazol-1-yl)acetyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

2-(3-methylpyrazol-1-yl)acetyl chloride

InChI

InChI=1S/C6H7ClN2O/c1-5-2-3-9(8-5)4-6(7)10/h2-3H,4H2,1H3

InChI Key

SMAOZPGTKVPRFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 1h Pyrazol 1 Yl Acetyl Chloride and Analogous N Acetyl Pyrazoles

Precursor Synthesis: Construction of the 3-Methyl-1H-Pyrazole Core Structure

The foundation for synthesizing (3-methyl-1H-pyrazol-1-yl)acetyl chloride is the creation of the 3-methyl-1H-pyrazole heterocycle. This is achieved through well-established methodologies in organic chemistry.

Strategies for Pyrazole (B372694) Heterocycle Formation

The most prevalent and historically significant method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. mdpi.com For the synthesis of the 3-methyl-1H-pyrazole core, the reaction typically employs hydrazine hydrate and a β-ketoester, such as ethyl acetoacetate. rjpbcs.comsemanticscholar.org This reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.

Alternative strategies for pyrazole synthesis include:

Reaction with α,β-Unsaturated Ketones: The reaction of hydrazines with α,β-unsaturated aldehydes and ketones (chalcones) can also yield pyrazolines, which can be subsequently oxidized to pyrazoles. akademisains.gov.my

1,3-Dipolar Cycloadditions: This method involves the reaction of a diazo compound with an alkyne, providing a direct route to the pyrazole ring.

Multicomponent Reactions: Modern synthetic approaches often utilize one-pot, multicomponent reactions that combine several starting materials to form the pyrazole product in a single step, offering increased efficiency.

The choice of synthetic strategy can be influenced by the desired substitution pattern on the final pyrazole ring. A summary of common starting materials for 3-methylpyrazole synthesis is presented below.

Starting Material 1Starting Material 2ProductSynthesis Type
Hydrazine HydrateEthyl Acetoacetate3-Methyl-1H-pyrazol-5(4H)-oneKnorr Cyclocondensation
HydrazineAcetylacetone (2,4-pentanedione)3,5-Dimethyl-1H-pyrazoleKnorr Cyclocondensation
Hydrazineα,β-Unsaturated KetonePyrazoline (precursor)Cyclocondensation

N-Functionalization and Acetylation of the Pyrazole Nitrogen Atom

Once the 3-methyl-1H-pyrazole core is obtained, the next critical step is the introduction of the acetic acid moiety at the N1 position. This is typically accomplished through N-alkylation. Pyrazoles can be deprotonated with a base to form a pyrazolide anion, which then acts as a nucleophile.

A direct and efficient method for this functionalization is the reaction of 3-methyl-1H-pyrazole with an ethyl haloacetate, such as ethyl chloroacetate, in the presence of a base like potassium carbonate. researchgate.netabq.org.br This bimolecular nucleophilic substitution (SN2) reaction attaches the ethyl acetate group to the pyrazole nitrogen. Subsequent hydrolysis of the resulting ester, typically under acidic or basic conditions, yields the carboxylic acid precursor, (3-methyl-1H-pyrazol-1-yl)acetic acid.

The N-alkylation of unsymmetrical pyrazoles like 3-methyl-1H-pyrazole can potentially lead to two regioisomers: the N1-alkylated (3-methyl) and the N1-alkylated (5-methyl) products. The reaction conditions and the steric hindrance of the substituents can influence the regioselectivity of this step. mdpi.com

Conversion to the Acyl Chloride: Specialized Acyl Halide Formation Techniques

The final step in the synthesis is the conversion of the (3-methyl-1H-pyrazol-1-yl)acetic acid precursor into the highly reactive this compound. This transformation is a crucial step for enabling further reactions, such as amide or ester formation.

Reagents and Optimal Reaction Conditions for Carboxylic Acid to Acyl Chloride Transformation

The conversion of carboxylic acids to acyl chlorides is a standard procedure in organic synthesis. Several common chlorinating agents can be employed for this purpose. chemguide.co.uk

Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents. orgsyn.orgchemistrysteps.comyoutube.com The reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the desired acyl chloride. chemguide.co.ukyoutube.com The reaction is often performed neat or in an inert solvent like toluene or dichloromethane. A catalytic amount of N,N-dimethylformamide (DMF) is sometimes added to accelerate the reaction via the formation of a Vilsmeier intermediate.

Oxalyl Chloride ((COCl)₂): This reagent is also highly effective and often provides cleaner reactions and milder conditions than thionyl chloride. Its byproducts (CO, CO₂, HCl) are also gaseous.

Phosphorus Chlorides: Reagents such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) can also effect this transformation, though they are used less commonly for this specific purpose. chemguide.co.uk

The general reaction scheme is as follows: (3-methyl-1H-pyrazol-1-yl)acetic acid + SOCl₂ → this compound + SO₂ + HCl

Optimal conditions typically involve heating the carboxylic acid with an excess of the chlorinating agent, followed by removal of the excess reagent and byproducts under reduced pressure.

ReagentTypical ConditionsByproductsAdvantages
Thionyl Chloride (SOCl₂)Reflux, neat or in inert solvent (e.g., Toluene)SO₂, HCl (gaseous)Inexpensive, volatile byproducts
Oxalyl Chloride ((COCl)₂)Room temp. or gentle heat in inert solvent (e.g., CH₂Cl₂)CO, CO₂, HCl (gaseous)Mild conditions, clean reaction
Phosphorus Pentachloride (PCl₅)Gentle heat in inert solventPOCl₃, HClEffective for less reactive acids

Unique Considerations for N-Substituted Pyrazole Acetyl Chloride Systems

When employing chlorinating agents like thionyl chloride with heteroaromatic compounds, specific considerations must be taken into account. A notable side reaction is the potential for chlorination of alkyl substituents on the heterocyclic ring. publish.csiro.au Research has shown that heating methyl-substituted heteroaromatic compounds with thionyl chloride can lead to chlorination of the methyl group itself, potentially forming chloromethyl or even trichloromethyl derivatives. publish.csiro.au

In the context of synthesizing this compound, the presence of the 3-methyl group presents a potential site for this unwanted side reaction. Therefore, careful control of reaction conditions, such as temperature and reaction time, is crucial to favor the formation of the desired acyl chloride while minimizing chlorination of the ring's methyl group. Milder reagents, such as oxalyl chloride, might be preferred to circumvent this issue.

Synthesis of Related Pyrazole Acetyl Chloride Analogues

The synthetic methodologies described can be readily adapted to produce a variety of related pyrazole acetyl chloride analogues.

Varying Ring Substituents: By starting with different 1,3-dicarbonyl compounds or hydrazines in the initial Knorr synthesis, analogues with different substituents at the 3, 4, and 5 positions of the pyrazole ring can be created. For example, using a different β-diketone could introduce an ethyl or phenyl group instead of the methyl group at the 3-position.

Varying N1-Side Chain: The N-alkylation step can be modified by using different haloesters. For instance, using ethyl 2-chloropropionate followed by hydrolysis would lead to a (3-methyl-1H-pyrazol-1-yl)propionyl chloride analogue after the final chlorination step.

N-Acylation: A related class of compounds, N-acetyl pyrazoles, can be synthesized by the direct acylation of the pyrazole nitrogen using acetyl chloride or acetic anhydride (B1165640), often in the presence of a Lewis acid catalyst. akademisains.gov.my This leads to a carbonyl group directly attached to the ring nitrogen, as seen in compounds like 1-acetyl-3,5-diphenyl-1H-pyrazole. akademisains.gov.my

For example, the synthesis of 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole, an isomeric analogue where the reactive group is on the ring rather than the nitrogen side-chain, has been achieved by reducing the corresponding aldehyde to an alcohol, followed by treatment with thionyl chloride. acs.org This demonstrates the utility of these reagents for introducing reactive chloro-alkyl groups onto various positions of the pyrazole scaffold.

Halogenated Pyrazole Acetyl Chloride Derivatives

The synthesis of halogenated pyrazole acetyl chloride derivatives typically begins with the halogenation of a pre-formed pyrazole ring or a suitable precursor. Common halogenating agents include N-halosuccinimides (NCS, NBS) for chlorination and bromination, and molecular iodine.

A general route involves the C-acylation of a pyrazolone (B3327878) followed by halogenation. For instance, 3-methyl-1-phenyl-pyrazol-5-one can undergo C-acylation, and subsequent reaction with a halogenating agent can introduce a halogen atom at a specific position on the pyrazole ring.

Another approach is the direct halogenation of a pyrazole derivative. For example, the reaction of a pyrazole with iodine can lead to the formation of 4-iodopyrazoles. Once the halogenated pyrazole is obtained, it can be N-alkylated with a haloacetic acid ester, followed by hydrolysis to the corresponding carboxylic acid. The final step is the conversion of the carboxylic acid to the acetyl chloride, commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride.

A multi-component reaction offers a more direct route to halogenated pyrazoles. For instance, terminal alkynes can react with acyl chlorides and hydrazines, followed by in-situ halogenation with an N-halosuccinimide to yield 4-halopyrazoles beilstein-journals.org. These can then be converted to the desired N-acetyl chloride derivatives.

Table 1: Synthetic Methodologies for Halogenated Pyrazole Acetyl Chloride Derivatives

Step Reaction Reagents and Conditions Product
1 Halogenation N-halosuccinimide (NCS, NBS), I₂ Halogenated Pyrazole
2 N-Alkylation Haloacetic acid ester, Base Halogenated Pyrazole-1-acetate
3 Hydrolysis Acid or Base Halogenated Pyrazole-1-acetic acid

Nitro-Substituted Pyrazole Acetyl Chloride Derivatives

The synthesis of nitro-substituted pyrazole acetyl chloride derivatives generally involves the nitration of a pyrazole ring system. A common nitrating agent is a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the pyrazole ring.

For example, the reaction of (Z)-(2-nitroprop-1-en-1-yl)benzene with diazomethane can yield a pyrazoline intermediate which, upon heating or treatment with acid or base, eliminates the nitro group as nitrogen oxides to form a substituted pyrazole nih.gov. However, for the synthesis of nitropyrazoles, direct nitration is more common.

Once the nitro-substituted pyrazole is synthesized, the subsequent steps are similar to those for the halogenated derivatives. N-alkylation with an ethyl chloroacetate in the presence of a base, followed by hydrolysis, yields the nitro-substituted pyrazole-1-acetic acid. This intermediate is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) in a suitable solvent such as N,N-dimethylformamide (DMF) to afford the final nitro-substituted pyrazole acetyl chloride researchgate.net.

Table 2: Synthetic Methodologies for Nitro-Substituted Pyrazole Acetyl Chloride Derivatives

Step Reaction Reagents and Conditions Product
1 Nitration Nitric acid/Sulfuric acid Nitro-substituted Pyrazole
2 N-Alkylation Ethyl chloroacetate, K₂CO₃, Dry acetone Nitro-substituted Pyrazole-1-acetate
3 Hydrolysis Acid or Base Nitro-substituted Pyrazole-1-acetic acid

Trifluoromethylated Pyrazole Acetyl Chloride Derivatives

The introduction of a trifluoromethyl (CF₃) group into a pyrazole ring can significantly alter its biological properties. The synthesis of trifluoromethylated pyrazole acetyl chloride derivatives often starts with precursors already containing the CF₃ group.

A common method is the cyclocondensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with a hydrazine derivative nih.gov. For example, 4-alkoxy-4-aryl(alkyl)-1,1,1-trifluoro-3-buten-2-ones react with thiosemicarbazide to form 5-hydroxy-5-trifluoromethyl-1-pyrazole thiocarboxamides, which can be dehydrated and deprotected to yield 3-aryl(alkyl)-5-trifluoromethyl-1H-pyrazoles nih.gov.

Another route involves the reaction of trifluoroacetaldehyde hydrazones with N-chloro- or N-bromosuccinimide to generate trifluoromethylated hydrazonoyl halides. These intermediates can then undergo cycloaddition reactions to form trifluoromethylated pyrazoles beilstein-journals.org.

Following the formation of the trifluoromethylated pyrazole, the N-acetyl chloride side chain is introduced in a similar fashion to the other derivatives: N-alkylation with a haloacetic acid ester, followed by hydrolysis and subsequent conversion of the resulting carboxylic acid to the acetyl chloride using a chlorinating agent.

Table 3: Synthetic Methodologies for Trifluoromethylated Pyrazole Acetyl Chloride Derivatives

Step Reaction Reagents and Conditions Product
1 Cyclocondensation Trifluoromethylated 1,3-dicarbonyl, Hydrazine derivative Trifluoromethylated Pyrazole
2 N-Alkylation Haloacetic acid ester, Base Trifluoromethylated Pyrazole-1-acetate
3 Hydrolysis Acid or Base Trifluoromethylated Pyrazole-1-acetic acid

Reactivity Profiles and Mechanistic Investigations of 3 Methyl 1h Pyrazol 1 Yl Acetyl Chloride

Electrophilic Acylation Reactions

The primary mode of reactivity for (3-methyl-1H-pyrazol-1-yl)acetyl chloride involves nucleophilic acyl substitution at the carbonyl carbon. This class of reactions is fundamental to its utility as an acylating agent.

General Principles Governing Acyl Chloride Electrophilicity

Acyl chlorides are among the most reactive derivatives of carboxylic acids. fiveable.meyoutube.com Their high electrophilicity stems from the electronic properties of the acyl chloride functional group, -COCl. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. libretexts.orglibretexts.org Both atoms exert a strong inductive effect, pulling electron density away from the carbonyl carbon. This withdrawal of electrons renders the carbon atom significantly electron-deficient, or electrophilic, and thus highly susceptible to attack by nucleophiles. libretexts.orgyoutube.com

The general order of reactivity for carboxylic acid derivatives is: Acyl chloride > Acid anhydride (B1165640) > Ester ≈ Carboxylic acid > Amide youtube.com

This trend is explained by two main factors: the inductive effect of the leaving group and the leaving group's stability. The chlorine atom's strong electron-withdrawing nature enhances the partial positive charge on the carbonyl carbon more effectively than the oxygen or nitrogen atoms in other derivatives. youtube.comreddit.com Furthermore, the chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it very stable on its own. youtube.comyoutube.com This combination of a highly electrophilic center and a superb leaving group drives the high reactivity of acyl chlorides. fiveable.me

Kinetic and Thermodynamic Aspects of Nucleophilic Attack on the Acyl Carbon

The reaction of this compound with a nucleophile (Nu-H) proceeds via a two-step mechanism known as nucleophilic acyl substitution or an addition-elimination mechanism. libretexts.orgpressbooks.pubchemistrysteps.com

Mechanism of Nucleophilic Acyl Substitution:

Nucleophilic Addition (Rate-Limiting Step): The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. This initial addition is typically the slowest, and therefore rate-determining, step of the reaction. pressbooks.pub

Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond reforms, and the chloride ion is expelled as the leaving group. libretexts.org A final, rapid deprotonation of the nucleophilic atom (if it was neutral, like water or an amine) by a weak base (such as another nucleophile molecule or pyridine) yields the final acylated product and regenerates the catalyst, if one was used. libretexts.orgchemistrysteps.com

From a kinetic standpoint, the reaction rate is highly dependent on the nucleophilicity of the attacking species and the electrophilicity of the acyl chloride. Stronger nucleophiles will react more rapidly. Thermodynamically, the reaction equilibrium favors the products because a relatively unstable, high-energy acyl chloride is converted into a more stable derivative, such as an ester or an amide. masterorganicchemistry.com The formation of the stable chloride ion and, in many cases, a strong acid like HCl, provides a significant thermodynamic driving force for the reaction. youtube.com

Reactions with Nitrogen-Containing Nucleophiles: Amidation and Cyclization Pathways

The high reactivity of this compound makes it an excellent reagent for the acylation of nitrogen-containing compounds, leading to the formation of amides, hydrazides, and complex heterocyclic systems.

Formation of Pyrazole-Containing Amides and Hydrazides

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted amides. Similarly, reaction with hydrazine (B178648) or substituted hydrazines yields pyrazole-containing hydrazides. These reactions are typically rapid and exothermic, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct. chemistrysteps.compearson.com

The general reaction proceeds as follows:

With Amines (Amidation): Reaction with ammonia (B1221849), primary amines (R-NH₂), or secondary amines (R₂NH) produces primary, secondary, or tertiary amides, respectively. chemistrysteps.compearson.com

With Hydrazines: Reaction with hydrazine (H₂N-NH₂) or its derivatives provides the corresponding acylhydrazides.

These reactions are synthetically valuable, as pyrazole-amide and pyrazole-hydrazide moieties are common structural motifs in pharmacologically active compounds. For instance, various pyrazole (B372694) carboxylic acid amides have been synthesized from their corresponding pyrazole carbonyl chlorides and investigated for their biological activities, such as carbonic anhydrase inhibition. nih.gov

NucleophileProduct TypeGeneral Structure
Ammonia (NH₃)Primary AmideR-CONH₂
Primary Amine (R'NH₂)Secondary AmideR-CONHR'
Secondary Amine (R'₂NH)Tertiary AmideR-CONR'₂
Hydrazine (H₂N-NH₂)HydrazideR-CONHNH₂

Table 1: General products from the reaction of this compound (where R = (3-methyl-1H-pyrazol-1-yl)methyl) with various nitrogen nucleophiles.

Intramolecular and Intermolecular Cyclocondensation Reactions with Heterocyclic Systems

The acyl chloride function serves as a key handle for constructing more complex heterocyclic frameworks through cyclocondensation reactions. In these reactions, this compound reacts with a molecule containing two nucleophilic sites, leading to the formation of a new ring.

A common strategy involves reacting the acyl chloride with a bidentate nucleophile, such as a hydrazine derivative, which can lead to the formation of rings like pyrazolo[3,4-d]pyridazinones. eurekaselect.com The initial acylation at one nucleophilic site is followed by an intramolecular cyclization and dehydration to form the fused heterocyclic system. hilarispublisher.com The synthesis of pyrazoles themselves often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govbeilstein-journals.orgnih.govmdpi.comresearchgate.net By extension, pyrazole acyl chlorides can be used to build upon existing heterocyclic structures. For example, a molecule containing both an amine and a hydroxyl group could be acylated at the more nucleophilic amine, with the resulting amide then undergoing a subsequent intramolecular cyclization.

These cyclocondensation strategies are powerful tools in medicinal chemistry for creating libraries of novel compounds with potential biological activity. nih.govcsic.es

Derivatization through Carbon-Carbon Bond-Forming Reactions

Beyond reactions with heteroatom nucleophiles, this compound is a potent electrophile for forming new carbon-carbon bonds, most notably through the Friedel-Crafts acylation reaction.

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring. studymind.co.uk In this context, this compound can react with an aromatic compound, such as benzene (B151609) or a substituted derivative, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.combyjus.comwikipedia.org

The mechanism involves the following key steps:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. Cleavage of the C-Cl bond generates a highly electrophilic, resonance-stabilized acylium ion ([R-C=O]⁺). sigmaaldrich.combyjus.com

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. byjus.comlibretexts.org The resulting product is an aryl ketone bearing the (3-methyl-1H-pyrazol-1-yl)acetyl moiety. youtube.com

A significant advantage of Friedel-Crafts acylation over the related alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. libretexts.orgorganic-chemistry.org This allows for the clean synthesis of mono-acylated products. However, the reaction is generally not effective on strongly deactivated aromatic rings (e.g., nitrobenzene) or those containing basic amine groups that would coordinate with the catalyst. libretexts.orgresearchgate.net

Aromatic SubstrateCatalystProduct
BenzeneAlCl₃1-phenyl-2-(3-methyl-1H-pyrazol-1-yl)ethan-1-one
TolueneAlCl₃1-(p-tolyl)-2-(3-methyl-1H-pyrazol-1-yl)ethan-1-one (major isomer)
AnisoleAlCl₃1-(4-methoxyphenyl)-2-(3-methyl-1H-pyrazol-1-yl)ethan-1-one (major isomer)

Table 2: Expected products of Friedel-Crafts acylation with this compound.

Advanced Synthetic Applications and Derivatization Chemistry of 3 Methyl 1h Pyrazol 1 Yl Acetyl Chloride

Construction of Complex Heterocyclic Systems Incorporating the Pyrazole (B372694) Acetyl Moiety

The pyrazole acetyl moiety, derived from (3-methyl-1H-pyrazol-1-yl)acetyl chloride, serves as a foundational component for the assembly of more intricate heterocyclic structures. The acetyl chloride handle provides a reactive site for annulation reactions, enabling the fusion or linking of new rings to the core pyrazole structure.

While classical pyrazolone (B3327878) synthesis involves the condensation of a hydrazine (B178648) with a β-ketoester, this compound can be utilized in alternative strategies to generate structures containing a pyrazolone ring. ijpsr.comorientjchem.org One such approach involves the C-acylation of active methylene (B1212753) compounds. For instance, the reaction of the acetyl chloride with a malonic ester derivative in the presence of a base would yield a β-ketoester intermediate. Subsequent treatment of this intermediate with a hydrazine derivative can lead to the formation of a new pyrazolone ring, resulting in a molecule containing both a pyrazole and a pyrazolone moiety.

Pyrazol-5-ones are known to exist as a mixture of tautomers. rwth-aachen.de Depending on the substituents and the medium (solvent, solid state), three main tautomeric forms can be in equilibrium: the CH, NH, and OH forms. researchgate.net The stability of these forms is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. nih.gov For 1-substituted pyrazol-5-ones, extensive studies have been conducted to determine the predominant tautomer, with spectroscopic methods like NMR being particularly valuable in distinguishing between the forms. researchgate.netnih.gov The equilibrium can be shifted; for example, the presence of electron-donating groups on the C-3 position tends to favor the CH form. researchgate.net

Figure 1: Tautomeric Forms of a Substituted Pyrazolone Ring.

The electrophilic nature of this compound makes it a suitable reactant for condensation reactions with binucleophilic species to form six-membered heterocyclic rings like pyrimidinones. The synthesis of pyrazolo[1,5-a]pyrimidines, which are structurally related, often involves the reaction of aminopyrazole derivatives with various carbonyl compounds. researchgate.netresearchgate.net

A plausible pathway for incorporating the (3-methyl-1H-pyrazol-1-yl)acetyl group into a pyrimidinone scaffold involves a reaction with an amidine or a related nitrogenous three-carbon component. The reaction would proceed via an initial N-acylation of the amidine by the acetyl chloride, followed by an intramolecular cyclization and dehydration to yield the pyrimidinone ring. This strategy results in a final structure where the pyrazole moiety is appended to the pyrimidinone ring through the acetyl linker.

Reactant 1Reactant 2Resulting Heterocycle
This compoundAcetamidine2-Methyl-4-((3-methyl-1H-pyrazol-1-yl)methyl)pyrimidin-6(1H)-one
This compoundGuanidine2-Amino-4-((3-methyl-1H-pyrazol-1-yl)methyl)pyrimidin-6(1H)-one
This compoundUrea4-((3-Methyl-1H-pyrazol-1-yl)methyl)pyrimidine-2,6(1H,3H)-dione

The construction of fused heterocyclic systems is a significant area of medicinal chemistry. This compound can be employed as a precursor for building fused ring systems where the pyrazole ring is annulated with another heterocyclic ring, such as pyridine (B92270) or chromene.

Pyrazolopyridines: The synthesis of pyrazolo[3,4-b]pyridines often starts from 5-aminopyrazole derivatives that react with 1,3-dicarbonyl compounds. nih.gov An alternative strategy using the title acetyl chloride could involve its reaction with an enaminone. The initial acylation at the nitrogen or the β-carbon of the enaminone would generate an intermediate that, upon intramolecular cyclization and subsequent dehydration, yields a pyrazolopyridine derivative. This method provides a route to highly substituted pyrazolopyridine cores. researchgate.net

Pyrazolochromenes: Chromone-containing pyrazoles can be synthesized through various routes. nih.gov A synthetic pathway starting from this compound could involve a reaction with a 2-hydroxyaryl ketone derivative. The acetyl chloride would first acylate the phenolic hydroxyl group, forming an ester. This ester could then undergo an intramolecular cyclization, such as a base-catalyzed Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization, to construct the chromen-4-one ring. The resulting molecule would feature a pyrazole moiety linked to the chromone system.

Generation of Multifunctional Pyrazole-Containing Compounds

Beyond the construction of new heterocyclic rings, this compound is instrumental in synthesizing acyclic, multifunctional molecules where the pyrazole unit is combined with other important pharmacophores.

Hydrazones are a well-known class of compounds with diverse biological activities. nih.gov A straightforward and high-yielding synthesis of hydrazone derivatives begins with the conversion of this compound into its corresponding hydrazide. This is achieved by reacting the acetyl chloride with hydrazine hydrate.

The resulting (3-methyl-1H-pyrazol-1-yl)acetohydrazide is a stable intermediate that can be readily condensed with a wide variety of aldehydes and ketones, typically in an alcoholic solvent with an acid catalyst, to produce the desired hydrazones. nih.gov These hydrazones contain the characteristic azomethine (-N=CH-) linkage and are structurally related to Schiff bases. researchgate.net The synthesis of Schiff bases can also be achieved by condensing pyrazole aldehydes with primary amines. chemrxiv.orgekb.eg

Hydrazide PrecursorCarbonyl CompoundProduct Type
(3-Methyl-1H-pyrazol-1-yl)acetohydrazideBenzaldehydeAromatic Hydrazone
(3-Methyl-1H-pyrazol-1-yl)acetohydrazide4-ChlorobenzaldehydeAromatic Hydrazone
(3-Methyl-1H-pyrazol-1-yl)acetohydrazideAcetoneAliphatic Hydrazone
(3-Methyl-1H-pyrazol-1-yl)acetohydrazideCyclohexanoneAliphatic Hydrazone

The reactivity of the acetyl chloride group can be exploited to introduce carbonyl and thiocarbonyl functionalities into molecules bearing the 3-methyl-1H-pyrazole core.

Carbonyl Derivatives: The title compound can participate in C-acylation reactions with suitable nucleophiles. For example, it can acylate the α-carbon of enolates derived from ketones or β-dicarbonyl compounds, leading to the formation of new 1,3-dicarbonyl systems. rsc.org These products are valuable synthetic intermediates for further transformations. Similarly, N-acylation of ureas or amides with this compound yields pyrazole-containing acylurea or imide derivatives. asianpubs.orgresearchgate.net

Thiocarbonyl Derivatives: Thiocarbonyl compounds can be accessed through the reaction of this compound with appropriate sulfur-containing nucleophiles. For example, reaction with thiourea can lead to the formation of N-acylthiourea derivatives. ekb.eg These compounds contain a thiocarbonyl group and are of interest in coordination chemistry and medicinal applications. Another route involves reacting the corresponding hydrazide with reagents like carbon disulfide, which can lead to cyclized products containing a thione group, such as 1,3,4-thiadiazoles. researchgate.net

Regioselective and Stereoselective Synthesis of Elaborate Pyrazole Derivatives

The strategic utilization of this compound has opened new avenues for the regioselective and stereoselective synthesis of intricate pyrazole derivatives. The presence of the reactive acetyl chloride moiety allows for targeted reactions with a variety of nucleophiles, while the pyrazole ring itself can influence the stereochemical outcome of these transformations.

One notable application involves the acylation of chiral amines and alcohols. The reaction of this compound with a chiral amine, for instance, leads to the formation of a diastereomeric mixture of amides. These diastereomers can often be separated by chromatographic techniques, providing a route to enantiomerically pure pyrazole derivatives. The efficiency of this resolution is highly dependent on the nature of the chiral auxiliary employed. For example, the use of tert-butanesulfinamide as a chiral auxiliary has been shown to be effective in the stereoselective synthesis of novel pyrazole derivatives. nih.gov In this approach, a chiral toluenesulfinyl imine is prepared by the condensation of (R)- or (S)-tert-butanesulfinamide with an aldehyde, followed by a stereoselective addition reaction and subsequent transformations to yield the desired chiral pyrazole. nih.gov

The regioselectivity of reactions involving this compound is primarily dictated by the inherent reactivity of the acyl chloride group. In reactions with molecules containing multiple nucleophilic sites, the acylation will preferentially occur at the most nucleophilic center. For instance, in a molecule containing both an amino and a hydroxyl group, the amino group will typically react preferentially due to its higher nucleophilicity. This inherent selectivity allows for the controlled derivatization of complex molecules.

ReactantChiral Auxiliary/ReagentDiastereomeric Ratio/Enantiomeric ExcessProduct Type
Chiral Amine(R/S)-tert-butanesulfinamideHigh d.r.Chiral Amides
Prochiral KetoneChiral Reducing AgentHigh e.e.Chiral Alcohols
Unsymmetrical DiolProtecting Group StrategyHigh RegioselectivityMono-acylated Diols

Development of Novel and Efficient Synthetic Routes Utilizing this compound

The reactivity of this compound has been harnessed to develop novel and efficient synthetic routes to a variety of heterocyclic systems. Its ability to act as a versatile building block has streamlined the synthesis of complex molecules that were previously challenging to access.

One significant development is its use in multicomponent reactions. By combining this compound with two or more other reactants in a single pot, complex molecular architectures can be assembled in a highly convergent and atom-economical manner. For example, a one-pot synthesis of novel pyrazolyl-s-triazine derivatives has been developed, showcasing the efficiency of this approach. nih.gov

Furthermore, this compound serves as a key precursor in the synthesis of fused heterocyclic systems. The pyrazole-tethered acetyl group can be transformed into various functional groups that can then participate in intramolecular cyclization reactions. For instance, the acetyl chloride can be converted to an α-haloketone, which can then undergo intramolecular cyclization with a suitably positioned nucleophile on the pyrazole ring or a substituent to form a fused bicyclic or tricyclic system.

The development of these novel synthetic routes has not only expanded the chemical space of accessible pyrazole derivatives but has also led to more sustainable and environmentally friendly synthetic processes by reducing the number of synthetic steps and minimizing waste generation.

Synthetic StrategyKey TransformationResulting HeterocycleAdvantages
Multicomponent ReactionOne-pot condensationPyrazolyl-s-triazinesHigh efficiency, atom economy
Intramolecular Cyclizationα-Haloketone formation and cyclizationFused pyrazole systemsAccess to complex scaffolds
Tandem ReactionsAcylation followed by in-situ cyclizationPolycyclic pyrazolesStep-economy, reduced workup

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules. High-resolution ¹H and ¹³C NMR, in conjunction with two-dimensional NMR techniques, offers a complete picture of the proton and carbon environments within (3-methyl-1H-pyrazol-1-yl)acetyl chloride.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The methyl group protons on the pyrazole (B372694) ring are expected to appear as a singlet, typically in the upfield region of the spectrum. The protons of the acetyl chloride moiety, specifically the methylene (B1212753) protons adjacent to the carbonyl group, would also produce a singlet, shifted further downfield due to the electron-withdrawing effect of the carbonyl and chloro groups. The two protons on the pyrazole ring will present as distinct signals, likely as doublets, with their chemical shifts influenced by their position relative to the nitrogen atoms and the acetyl chloride substituent.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate resonance. The carbonyl carbon of the acetyl chloride group is expected to be the most deshielded, appearing at the lowest field. The carbons of the pyrazole ring will have characteristic chemical shifts, which can be compared to known pyrazole derivatives. The methyl carbon will resonate at a high field, and the methylene carbon of the acetyl group will also have a distinct chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-~170
CH₂~5.0~55
Pyrazole C3-~150
Pyrazole C4~6.2~110
Pyrazole C5~7.5~140
CH₃~2.3~15

Note: These are predicted values and may vary from experimental data.

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the two protons on the pyrazole ring, confirming their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the pyrazole ring, the methyl group, and the methylene group.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands. The most prominent of these would be the strong stretching vibration of the carbonyl group (C=O) of the acetyl chloride, which typically appears at a high frequency, around 1800 cm⁻¹. This high frequency is characteristic of acid chlorides and is a key diagnostic feature. Other significant bands would include the C-H stretching vibrations of the methyl and methylene groups, as well as the aromatic C-H and C=C/C=N stretching vibrations of the pyrazole ring. A stretching band for the C-Cl bond is also expected in the fingerprint region, typically between 730 and 550 cm⁻¹.

Table 2: Expected FT-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (acetyl chloride)~1800Strong
C-H (aromatic/pyrazole)3100-3000Medium
C-H (aliphatic)3000-2850Medium
C=C, C=N (pyrazole ring)1600-1450Medium to Strong
C-Cl730-550Medium

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound. For this compound (C₆H₇ClN₂O), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition.

The electron ionization (EI) mass spectrum would also reveal a characteristic fragmentation pattern that can be used to further support the proposed structure. A plausible fragmentation pathway would involve the initial loss of a chlorine radical to form a stable acylium ion. Subsequent fragmentations could include the loss of carbon monoxide from the acylium ion, and cleavage of the pyrazole ring. The presence of the methyl group would also influence the fragmentation, potentially leading to the formation of a stable tropylium-like ion if rearrangement occurs. Analysis of the isotopic pattern of the molecular ion peak, due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl), would provide further evidence for the presence of chlorine in the molecule.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals could be obtained, this technique would provide accurate bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. It would also reveal details about the planarity of the pyrazole ring and the conformation of the acetyl chloride side chain. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the solid-state architecture.

Advanced Spectroscopic Analysis of Related Pyrazole Acetyl Derivatives

The spectroscopic data of related N-acetyl pyrazole derivatives provide a valuable comparative framework for the analysis of this compound. For example, studies on various 1-acetyl-3-aryl-5-substituted-pyrazoles have shown similar characteristic IR absorption for the N-acetyl carbonyl group, typically in the range of 1650-1670 cm⁻¹. nih.gov The ¹H NMR spectra of these derivatives consistently show the acetyl protons as a singlet in the range of 2.3-2.6 ppm. The chemical shifts of the pyrazole ring protons are influenced by the nature of the substituents at other positions. Similarly, the ¹³C NMR spectra of these related compounds provide a basis for assigning the carbon signals in the target molecule. For instance, the carbonyl carbon of the N-acetyl group in these derivatives typically resonates around 168-170 ppm. By comparing the expected spectral data of this compound with the experimental data of these analogous compounds, a more confident structural assignment can be made.

Computational Chemistry and Theoretical Studies on 3 Methyl 1h Pyrazol 1 Yl Acetyl Chloride and Its Derivatives

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions. researchgate.netresearchgate.net These simulations are particularly valuable in understanding how a molecule might interact with a biological target, such as a protein. For various pyrazole (B372694) derivatives, MD simulations have been used to study their binding modes and stability within active sites. researchgate.netresearchgate.net However, no specific MD simulation studies have been published for (3-methyl-1H-pyrazol-1-yl)acetyl chloride.

In Silico Screening and Rational Design Methodologies for Compound Libraries

In silico screening involves the use of computational methods to screen large libraries of compounds for potential biological activity. This approach is a cornerstone of modern drug discovery. While pyrazole scaffolds are frequently included in such libraries due to their known pharmacological importance, specific in silico screening campaigns centered on derivatives of this compound have not been detailed in published research.

Structure-Activity Relationship (SAR) Modeling and Theoretical Predictions of Molecular Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For pyrazole derivatives, QSAR studies have been instrumental in identifying the key structural features responsible for their therapeutic effects. nih.gov The development of a robust QSAR model, however, requires a dataset of structurally related compounds with measured biological activities. As there is no significant body of research on the biological activities of a series of derivatives of this compound, no specific QSAR models have been developed.

Emerging Research Frontiers and Future Perspectives in the Chemistry of 3 Methyl 1h Pyrazol 1 Yl Acetyl Chloride

Development of Novel Catalytic Approaches for Enhanced Synthesis and Derivativatization

The synthesis of the pyrazole (B372694) core and its subsequent derivatization are central to accessing compounds like (3-methyl-1H-pyrazol-1-yl)acetyl chloride. Modern research is intensely focused on developing novel catalytic systems that offer higher efficiency, selectivity, and milder reaction conditions compared to traditional methods.

Key Research Findings:

Nanocatalysis: The use of nanocatalysts is a significant advancement. For instance, a green protocol for synthesizing 1,3,5-substituted pyrazoles has been developed using nano-ZnO, which offers excellent yields (95%), short reaction times, and an easy work-up procedure. nih.gov Similarly, ZnS nanoparticles have been employed for the synthesis of pyrano[2,3-c]pyrazole derivatives under ultrasonic irradiation, highlighting the effectiveness of nanomaterials in promoting complex reactions. nih.gov

Bio-organic Catalysts: The principles of green chemistry have spurred interest in catalysts derived from natural sources. Researchers have demonstrated the eco-friendly synthesis of pyrazole derivatives using a recyclable, non-toxic bio-organic catalyst, achieving high yields under mild conditions. researchgate.net L-tyrosine has also been used in combination with microwave irradiation in an eco-friendly water-ethanol solvent system for the four-component condensation to produce pyrano[2,3-c]pyrazole derivatives. nih.gov

Metal-Based Catalysis: While traditional methods often rely on stoichiometric reagents, modern approaches utilize catalytic amounts of metals. Tin(II) chloride (SnCl₂) has been used as a catalyst in multicomponent reactions to synthesize biologically active pyrano[2,3-c]pyrazole scaffolds. nih.gov

These catalytic approaches, while often demonstrated for more complex pyrazole derivatives, lay the groundwork for improved synthesis of the (3-methyl-1H-pyrazol-1-yl)acetic acid precursor. The subsequent conversion to the acetyl chloride, typically achieved with reagents like thionyl chloride or oxalyl chloride, could also be a target for catalytic innovation, potentially using novel catalysts to activate the carboxylic acid under milder conditions. libretexts.orgcommonorganicchemistry.com

Table 1: Comparison of Catalytic Systems in Pyrazole Synthesis

Catalyst Type Specific Example Key Advantages Relevant Application
Nanocatalyst Nano-ZnO High yield (95%), short reaction time, easy work-up. nih.gov Synthesis of 1,3,5-substituted pyrazoles. nih.gov
Nanocatalyst ZnS Nanoparticles Excellent yields, use of ultrasonic irradiation. nih.gov Synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]. nih.gov
Bio-organic L-tyrosine Eco-friendly solvent system (H₂O–ethanol), microwave assisted. nih.gov Four-component synthesis of pyrano[2,3-c]pyrazoles. nih.gov

| Metal Salt | SnCl₂ | Good yields, applicable to multicomponent reactions. nih.gov | Synthesis of biologically active heterocyclic scaffolds. nih.gov |

Implementation of Green Chemistry Principles in Synthetic Methodologies

The integration of green chemistry principles is reshaping the synthesis of pyrazole derivatives, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key Research Findings:

Multicomponent Reactions (MCRs): MCRs are a cornerstone of green synthesis, enabling the construction of complex molecules like pyrazoles in a single step from multiple starting materials. nih.gov This approach embodies the principles of atom and step economy, reducing the need for intermediate purification steps and minimizing solvent waste. nih.govnih.gov The synthesis of various pyrano[2,3-c]pyrazoles via four-component reactions is a prominent example of this strategy. nih.gov

Green Solvents: There is a significant shift away from volatile and hazardous organic solvents. Water has been successfully used as a medium for pyrazole synthesis, often facilitated by ultrasonic irradiation. nih.gov Polyethylene glycol (PEG-400) has also been identified as a green, non-volatile, and recyclable solvent for the synthesis of aminopyrazole-4-carbonitrile derivatives. researchgate.net

Solvent-Free Synthesis: An even more environmentally benign approach is the elimination of solvents altogether. Solventless condensation of diketones and hydrazines, sometimes with a catalytic amount of acid, can produce pyrazole derivatives in high yields at room temperature. rsc.org This method, often coupled with microwave activation, drastically reduces waste and simplifies product isolation. nih.gov

These green methodologies are directly applicable to the synthesis of the core structure of this compound, offering more sustainable and efficient production pathways.

Exploration of Non-Conventional Reaction Media and Conditions

To further enhance reaction efficiency and sustainability, researchers are exploring energy sources and media beyond traditional heating in organic solvents.

Key Research Findings:

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool in pyrazole chemistry. It often leads to dramatic reductions in reaction times and improvements in yields. For example, a multicomponent reaction that took 1.4 hours with conventional heating at 80°C to achieve an 80% yield was completed in just 25 minutes with an 88% yield under microwave irradiation. nih.gov Another study reported the synthesis of pyrazoles from tosylhydrazones in high yields after short reaction times using microwave activation under solvent-free conditions. nih.gov

Ultrasonic Irradiation: Sonication provides an alternative energy source for promoting chemical reactions. The synthesis of pyrano[2,3-c]pyrazole has been achieved in excellent yields using ultrasonic irradiation in a water medium without any catalyst. nih.gov This technique, known as sonochemistry, can enhance mass transfer and accelerate reaction rates through acoustic cavitation.

Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures and are considered green solvents due to their negligible vapor pressure. They can act as both the solvent and catalyst. For example, the ionic liquid [DABCO-EtOH][AcO] has been used for the synthesis of N-substituted pyrazolone (B3327878) derivatives, achieving remarkable yields. ekb.eg

Table 2: Effect of Non-Conventional Conditions on Pyrazole Synthesis

Method Conventional Conditions Non-Conventional Conditions Improvement
Multicomponent Reaction Heating at 80°C for 1.4 hours (80% yield). nih.gov Microwave irradiation for 25 minutes (88% yield). nih.gov 82% reduction in time, 10% increase in yield.
Cycloaddition N/A Microwave activation, solvent-free. nih.gov High yields, short reaction times, no solvent waste. nih.gov

| Multicomponent Reaction | N/A | Ultrasonic irradiation in water, catalyst-free. nih.gov | Excellent yields, avoids catalysts and organic solvents. nih.gov |

Integration with Chemoinformatics and Data-Driven Synthesis Paradigms

The synergy between computational chemistry and synthetic chemistry is accelerating the discovery and optimization of novel molecules and reaction pathways. Chemoinformatics and data-driven approaches are becoming indispensable in the study of pyrazole derivatives.

Key Research Findings:

Molecular Modeling and Simulation: Computational techniques are crucial for understanding the properties of pyrazole derivatives. Molecular modeling, including docking studies, helps predict how these molecules bind to biological targets. eurasianjournals.com Molecular dynamics simulations allow researchers to explore the conformational space and dynamic behavior of pyrazole compounds, providing insights that are difficult to obtain experimentally. eurasianjournals.com

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) offer detailed information about the electronic structure and reactivity of molecules. eurasianjournals.com These calculations can elucidate reaction mechanisms, predict spectral properties, and guide the design of new derivatives with desired electronic characteristics. researchgate.net

Machine Learning and AI: Emerging technologies like machine learning are being leveraged to accelerate the discovery of new pyrazole derivatives. eurasianjournals.commdpi.com By training algorithms on large datasets of chemical structures and properties, it is possible to predict the therapeutic potential of new compounds, thereby streamlining the drug discovery process. eurasianjournals.commdpi.com

For a molecule like this compound, these computational tools can be used to predict its reactivity, model its interaction in subsequent derivatization reactions, and guide the design of novel compounds with specific functionalities.

Table 3: Applications of Chemoinformatics in Pyrazole Chemistry

Technique Application Outcome
Molecular Docking Predict binding modes and affinity to biological targets. eurasianjournals.com Identification of lead compounds for drug discovery. eurasianjournals.com
Density Functional Theory (DFT) Provide insights into electronic structure and properties. eurasianjournals.comresearchgate.net Understanding of reactivity and reaction mechanisms. researchgate.net
Molecular Dynamics (MD) Explore dynamic behavior and conformational space. eurasianjournals.com Elucidation of molecular interactions and stability. eurasianjournals.com

| Machine Learning | Extract chemical data from large databases to predict properties. mdpi.com | Accelerated discovery of novel therapeutic agents. eurasianjournals.commdpi.com |

Interdisciplinary Research Applications in Advanced Materials Science and Supramolecular Chemistry

The utility of the pyrazole scaffold extends beyond pharmaceuticals into the realm of materials science and supramolecular chemistry, where its unique electronic and coordination properties can be exploited.

Key Research Findings:

Supramolecular Polymerization: Pyrazole-based motifs have been rationally designed and coupled with BODIPY dyes to create supramolecular monomers. rsc.org The presence of the pyrazole, along with other functional groups, directs the self-assembly of these monomers into distinct aggregates (J-aggregates and H-aggregates) through hydrogen-bonding interactions. This controlled supramolecular polymerization is a key step towards developing novel functional materials. rsc.org

Luminescence and Sensing: The self-assembly of pyrazole-BODIPY conjugates results in significant changes in their emission properties. This behavior has been harnessed to demonstrate proof-of-concept luminescence temperature sensing, opening avenues for the development of smart materials that respond to environmental stimuli. rsc.org

Ligands for Catalysis and Coordination Chemistry: Pyrazole-derived ligands are widely used as synthons in supramolecular chemistry and to create inorganic models of metalloenzymes. researchgate.net The nitrogen atoms in the pyrazole ring are excellent chelators for metal ions, making them valuable components in the design of catalysts and functional coordination complexes. researchgate.net

The derivatization of this compound allows for the covalent attachment of this versatile heterocyclic core to polymers, surfaces, or other functional molecules, paving the way for its integration into advanced materials and complex supramolecular systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.